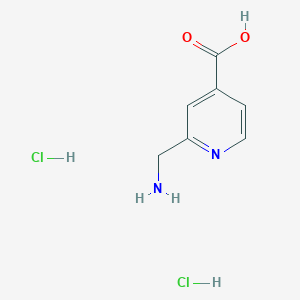

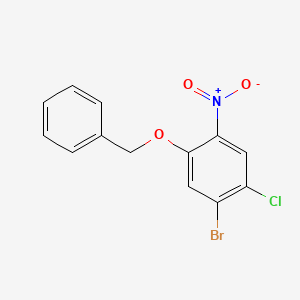

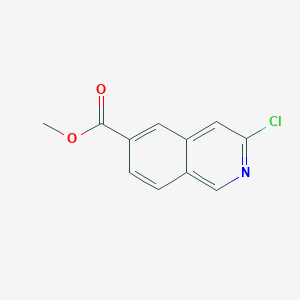

![molecular formula C18H14O3S B1380067 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid CAS No. 1355247-35-6](/img/structure/B1380067.png)

4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid

説明

“4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . It has been synthesized and evaluated for anti-tubercular activity .

Synthesis Analysis

A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized . The synthesis involved a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .科学的研究の応用

Anti-tubercular Applications

A series of derivatives related to 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid were synthesized and evaluated for their anti-tubercular activity. Compounds in this series inhibited the growth of Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 1.9 to 7.7 μM, demonstrating low toxicity against VERO cells. These compounds also showed moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. Molecular docking simulations provided insights into the probable binding mode of these compounds within the mtFabH active site, suggesting the potential of the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold as a template for anti-TB drug development (Xiaoyun Lu et al., 2011).

Antimicrobial and Antifungal Properties

Novel thiophene-containing compounds were synthesized, displaying significant antimicrobial and antifungal activities. These compounds, combining thiophene with benzimidazole or 1,2,4-triazole moieties, showed promising activity against bacterial strains, especially gram-negative bacteria like E. coli, and some fungi. This research underscores the versatile biological activity of thiophene-containing compounds and their potential as antibacterial and antifungal agents (Y. Mabkhot et al., 2017).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) were constructed, demonstrating efficient luminescent sensory capabilities for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These MOFs, showcasing selective and sensitive detection capabilities, also exhibited high performance in trapping 2,4-dichlorophenol from wasted methanol solution, marking them as potential candidates for environmental monitoring and decontamination applications (Yang Zhao et al., 2017).

Advanced Material Applications

The synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds through samarium diiodide promoted three-component coupling reactions highlighted the potential of thiophene-2-carboxylate derivatives in creating compounds with liquid crystalline, photochromic, and other functional properties. This research opens avenues for the application of these compounds in material science, particularly in areas requiring specific optical and electronic properties (Shyh-Ming Yang et al., 2002).

将来の方向性

作用機序

Target of Action

“4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a thiophene derivative. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties .

特性

IUPAC Name |

4-(2-phenylmethoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3S/c19-18(20)17-10-14(12-22-17)15-8-4-5-9-16(15)21-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRBFOYYCGECEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

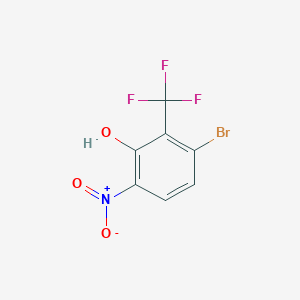

![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)

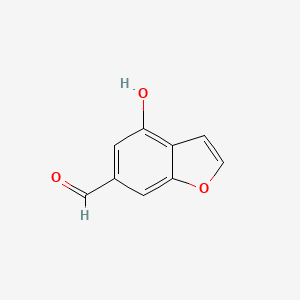

![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)

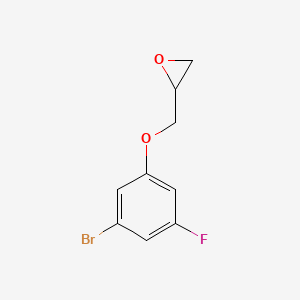

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)